Product packaging for N,N-Dimethylbenzamide(Cat. No.:CAS No. 611-74-5)

N,N-Dimethylbenzamide

Cat. No.: B166411
CAS No.: 611-74-5
M. Wt: 149.19 g/mol
InChI Key: IMNDHOCGZLYMRO-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry

N,N-Dimethylbenzamide holds a notable position in organic chemistry due to its multifaceted utility. It functions as a crucial building block and intermediate in the creation of more complex molecules. solubilityofthings.com Its chemical stability and specific reactivity make it valuable in both laboratory-scale research and industrial applications. solubilityofthings.com The compound's structure, featuring a benzene (B151609) ring, significantly influences its reactivity and interactions, establishing its role as both a reagent and a solvent. solubilityofthings.com

Furthermore, this compound is studied for its ability to act as a hydrotropic agent, which can solubilize drugs that have low aqueous solubility. chemicalbook.com It is also used as a reagent for specific chemical transformations, such as the deoxygenation of secondary alcohols. chemicalbook.comscbt.com Research has also been conducted on deuterium (B1214612) exchange labeling of this compound using iridium-based catalysts, highlighting its use as a substrate in mechanistic and labeling studies. chemicalbook.com

Role as a Fundamental Amide Derivative in Synthetic Strategies

The N,N-dimethylamide group is a powerful and versatile functional group in modern synthetic organic chemistry, primarily because of its role as a directing group. nih.gov This capability is central to regioselective C-H activation and functionalization reactions, which are powerful methods for modifying aromatic scaffolds. nih.govrsc.org

One of the most significant applications is in Directed ortho-Metalation (DoM) . nih.gov The N,N-dialkylamide group, including the N,N-dimethylamide, is a strong Lewis basic group. nih.gov This allows it to coordinate effectively with a Lewis acidic alkyllithium base, directing the deprotonation specifically to the ortho position on the aromatic ring. nih.govacs.org This strategy provides a reliable method for introducing a wide variety of electrophiles at the position adjacent to the amide, a crucial transformation in the synthesis of highly substituted aromatic compounds. researchgate.net

The amide group in this compound also directs transition-metal-catalyzed C-H functionalization. For instance, it has been employed as a directing group in rhodium(III)-catalyzed reactions to synthesize α-branched amines through the arylation of imines. nih.gov This approach is valuable as it provides access to organic frameworks prevalent in natural products and pharmaceutical drugs. nih.gov Similarly, cobalt-catalyzed C-H allylation of arenes has been achieved using the amide as a directing group. ehu.es Iridium-catalyzed ortho-selective borylation of aromatic amides is another key transformation enabled by the directing effect of the amide group, often enhanced by specialized ligands. unirioja.es

Beyond C-H activation, derivatives of this compound serve as protecting groups . cdnsciencepub.comcdnsciencepub.com Specifically, this compound dimethyl acetal (B89532) reacts with vicinal cis-diols to form cyclic acetals. cdnsciencepub.comcdnsciencepub.com These acetals are stable under various reaction conditions, effectively protecting the diol. cdnsciencepub.com The protecting group can be removed under specific pH conditions, either hydrolyzing back to the original diol or cleaving to form benzoate (B1203000) esters, thus also serving as a method for indirect, selective benzoylation. cdnsciencepub.comcdnsciencepub.com This protective strategy is an important tool in the multi-step synthesis of complex molecules like carbohydrates and nucleosides. cdnsciencepub.comorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B166411 N,N-Dimethylbenzamide CAS No. 611-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbenzamide
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InChI

InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

IMNDHOCGZLYMRO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1
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Molecular Formula

C9H11NO
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DSSTOX Substance ID

DTXSID4060602
Record name Benzamide, N,N-dimethyl-
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Molecular Weight

149.19 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name N,N-Dimethylbenzamide
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Vapor Pressure

0.00887 [mmHg]
Record name N,N-Dimethylbenzamide
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CAS No.

611-74-5
Record name N,N-Dimethylbenzamide
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Record name N,N-DIMETHYLBENZAMIDE
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Synthetic Methodologies and Reaction Pathways for N,n Dimethylbenzamide

Classical and Conventional Synthesis Routes

Traditional methods for the synthesis of N,N-Dimethylbenzamide often rely on well-established reactions involving readily available starting materials.

Amidation Reactions of Benzoic Acid Derivatives

A common and direct approach to synthesizing this compound is through the amidation of benzoic acid or its more reactive derivatives. The direct reaction of benzoic acid with dimethylamine (B145610) is challenging due to the basicity of the amine, which tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. vjs.ac.vn To overcome this, the carboxylic acid is typically activated.

One of the most prevalent methods involves the conversion of benzoic acid to a more reactive acyl chloride, such as benzoyl chloride. pearson.comvaia.comsld.cu This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vjs.ac.vnpearson.comsld.cu The resulting benzoyl chloride is then treated with dimethylamine to yield this compound via a nucleophilic acyl substitution reaction. brainly.combrainly.compearson.com In this reaction, the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate that subsequently collapses, expelling a chloride ion to form the stable amide. brainly.combrainly.com

Alternatively, activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to facilitate the amidation of benzoic acid with dimethylamine in a one-pot procedure. researchgate.netresearchgate.net

Table 1: Reagents for the Synthesis of this compound from Benzoic Acid Derivatives

Starting MaterialActivating/Coupling ReagentAmine SourceProductReference
Benzoic AcidThionyl Chloride (SOCl₂)DimethylamineThis compound pearson.comvaia.comchemicalbook.com
Benzoic AcidOxalyl ChlorideDimethylamineThis compound sld.cu
Benzoic Acid1,1'-Carbonyldiimidazole (CDI)N,N-Dimethylacetamide (as source)This compound researchgate.netresearchgate.net
Benzoyl Chloride-DimethylamineThis compound brainly.combrainly.comaskfilo.com

Aromatic Electrophilic Substitution Approaches from Benzene (B151609) Precursors

This compound can also be synthesized directly from benzene through electrophilic aromatic substitution reactions. One such method is the Friedel-Crafts acylation, where benzene reacts with dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.comlibretexts.org In this process, the Lewis acid activates the dimethylcarbamoyl chloride to form a potent electrophile, which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com

While conceptually straightforward, this one-step synthesis can sometimes be complicated by the reactivity of the reagents and potential side reactions. stackexchange.com Alternative strategies involve a multi-step sequence starting from benzene, such as bromination to form bromobenzene, followed by metal-halogen exchange to create an organometallic intermediate (e.g., a Grignard or organolithium reagent). stackexchange.comechemi.com This intermediate can then react with dimethylcarbamoyl chloride to produce this compound. stackexchange.comechemi.com

Reactions Involving Isatoic Anhydride (B1165640) and Dimethylamine

Another synthetic route to N,N-disubstituted benzamides involves the reaction of isatoic anhydride with amines. google.comevitachem.commyttex.net The reaction of isatoic anhydride with dimethylamine can lead to the formation of this compound derivatives. google.comevitachem.com The mechanism involves the nucleophilic attack of dimethylamine on one of the carbonyl carbons of the anhydride ring. myttex.net Depending on the reaction conditions and the point of attack, this can lead to different products. Attack at the C4 carbonyl is favored for the formation of the amide. myttex.net This method is particularly useful for synthesizing ortho-substituted N,N-dimethylbenzamides. google.com

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, often employing transition metal catalysts.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper, have proven to be effective catalysts for the formation of C-N bonds in amidation reactions. organic-chemistry.orgbeilstein-journals.orgacs.org These catalytic systems offer milder reaction conditions and broader functional group tolerance compared to classical methods.

A notable advanced protocol involves the copper-catalyzed synthesis of this compound from benzonitriles and N,N-Dimethylformamide (DMF). rsc.orgnih.gov In this reaction, DMF serves as the source of the dimethylamino group. sioc-journal.cn The reaction is typically catalyzed by a copper(I) salt, such as copper(I) oxide (Cu₂O), in the presence of a ligand like 1,10-phenanthroline (B135089) and an oxidant, often under an oxygen atmosphere. rsc.orgnih.govrsc.org This method allows for the conversion of a nitrile functional group directly to a dimethylamide, providing a variety of N,N-dimethyl benzamides with good yields. rsc.orgnih.gov Mechanistic studies suggest that the reaction may not proceed through a radical pathway. rsc.org

Table 2: Copper-Catalyzed Synthesis of this compound

SubstrateAmide SourceCatalyst SystemProductYieldReference
Benzonitrile (B105546)N,N-Dimethylformamide (DMF)Cu₂O / 1,10-phenanthroline / O₂This compoundup to 84% rsc.orgnih.gov
Benzyl (B1604629) Cyanide / IodobenzeneN,N-Dimethylformamide (DMF)Cu₂O / 1,10-phenanthroline / TsOH / O₂This compoundup to 85% sioc-journal.cn
Cobalt-Hydrotalcite Derived Catalyst for Oxidative Coupling of Benzyl Alcohols and N-Substituted Formamides

A direct synthesis of amides, including this compound, can be achieved through the oxidative coupling of benzyl alcohols with N-substituted formamides using a cobalt-hydrotalcite (Co-HT) derived catalyst. researchgate.netresearchgate.net These catalysts are prepared by a co-precipitation method and have shown excellent activity. researchgate.net For instance, the oxidative coupling of benzyl alcohol and N,N-dimethylformamide (DMF) using a Co-HT catalyst and an oxidant like tert-butylhydroperoxide (TBHP) yields this compound. researchgate.netepa.gov Mechanistic studies suggest that the reaction proceeds through the formation and coupling of radical species. researchgate.net The catalyst is also noted to be easily recoverable and reusable without a significant loss of its catalytic activity. researchgate.net Other research has also pointed to the use of Co/Al hydrotalcite-derived catalysts for the same transformation of benzaldehydes. mdpi.comsemanticscholar.org

The oxidation of benzyl alcohol can also be carried out using cobalt oxide nanoparticles supported on hollow carbon spheres. nih.gov This method, however, primarily yields benzaldehyde (B42025), with this compound being a potential, though not the main, product when DMF is used as the solvent. nih.gov

Palladium-Catalyzed Reductions and Coupling Reactions for this compound Derivatives

Palladium catalysts are widely employed in carbon-nitrogen (C-N) bond-forming reactions, which are crucial for the synthesis of amides. syr.edu Palladium-catalyzed cross-coupling reactions have become an efficient method for C-N bond formation due to their high functional group tolerance and mild reaction conditions. syr.edu

One notable application is the synthesis of this compound derivatives through the reduction of other functional groups catalyzed by palladium on carbon (Pd/C). mdpi.comsemanticscholar.org Palladium-catalyzed amidation of aryl halides offers a direct route to amides. capes.gov.br This method avoids the use of toxic reagents like carbon monoxide and acid chlorides, making it a more environmentally friendly option. organic-chemistry.org The reaction typically involves an aryl halide, an amine, a palladium catalyst, a ligand, and a base. organic-chemistry.org For instance, the coupling of aryl bromides with isocyanides in the presence of a palladium catalyst can produce a variety of amides. organic-chemistry.org

Furthermore, palladium-catalyzed aminocarbonylation of arylboronic acids with nitroarenes has been developed for amide synthesis. acs.org This redox-economical process does not require external oxidants or reductants. acs.org The use of this compound as a substrate has also been explored in palladium-catalyzed α-arylation reactions to produce functionalized ketones. wiley.com

Table 1: Overview of Palladium-Catalyzed Reactions for Amide Synthesis
Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
Amidation of Aryl HalidesAryl halides, IsocyanidesPdCl2, PPh3, CsFAvoids toxic reagents, mild conditions. capes.gov.brorganic-chemistry.org
AminocarbonylationArylboronic acids, NitroarenesPalladium catalystRedox-economical, no external oxidants/reductants. acs.org
α-ArylationThis compound, Organolithium reagentsPd[P(tBu)3]2Synthesis of functionalized ketones. wiley.com
ReductionVarious precursorsPd/CSynthesis of this compound derivatives. mdpi.comsemanticscholar.org
Copper-Acetate Promoted Three-Component Condensations

Copper-catalyzed reactions provide another effective route for the synthesis of this compound. A one-pot, three-component reaction involving 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper chloride (CuCl) and tetramethylethylenediamine (TMEDA), can produce benzimidazoles, and similar principles can be applied to amide synthesis. organic-chemistry.org

More directly, the amidation of nitriles with N,N-dimethylformamide (DMF) can be catalyzed by copper(I) oxide (Cu₂O) with 1,10-phenanthroline as a ligand under an oxygen atmosphere to produce N,N-dimethyl benzamides in good yields. nih.gov In a similar vein, a one-pot reaction combining the copper-catalyzed amidation of benzyl cyanide and cyanation of aryl iodides using DMF as the amide source has been reported to yield N,N-dimethyl benzamides. sioc-journal.cn

Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones can lead to the formation of N-acyl amidines. acs.orgchemrxiv.org While not a direct synthesis of this compound, this method highlights the utility of copper catalysts in forming related structures. The reaction is fast and practical, with carbon dioxide as the only byproduct. acs.org

Organocatalytic and Other Non-Metallic Approaches

In addition to metal-catalyzed methods, organocatalytic and other non-metallic approaches have emerged as viable alternatives for the synthesis of this compound.

Base-Promoted Dehalogenation and Related Conversions

This compound can be formed as a side-product in the base-promoted dehalogenation of aryl halides in the presence of benzaldehyde and N,N-dimethylformamide (DMF). mdpi.comresearchgate.net It has also been produced in moderate yield from the reaction of benzaldehyde with potassium tert-butoxide in DMF at elevated temperatures. mdpi.com These reactions highlight base-promoted pathways for the formation of the amide.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound.

Solvent-Free and Reduced Solvent Methodologies

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of solvent-free and reduced solvent conditions. Microwave irradiation has been shown to significantly accelerate the formation of thioamides from amides like this compound, reducing reaction times from hours to minutes. orientjchem.orgorientjchem.org Microwave-assisted synthesis is recognized as a greener approach due to reduced reaction times, the use of less solvent, and often cleaner products with better yields compared to conventional heating. orientjchem.org

Utilization of Catalysts for Enhanced Efficiency and Reduced Waste

The synthesis of this compound has been significantly advanced through the use of various catalytic systems aimed at improving reaction efficiency and minimizing environmental impact. Catalysts play a crucial role in lowering activation energies, increasing reaction rates, and enabling reactions under milder conditions, which contributes to waste reduction.

Copper-based catalysts have been extensively studied for the oxidative amidation of aldehydes with amines. acs.org For instance, inexpensive copper salts like copper sulfate (B86663) or copper(I) oxide can effectively catalyze the amidation of aldehydes with amine hydrochloride salts using aqueous tert-butyl hydroperoxide (TBHP) as an oxidant. acs.org This method is operationally simple and provides good to excellent yields of this compound under mild conditions. acs.org The use of a copper-metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst has also been reported for the oxidative amidation of benzaldehyde. nih.gov This approach offers the advantage of easy catalyst separation and reuse, which is beneficial for reducing waste. nih.gov

Cobalt-based catalysts have also shown promise. A cobalt-hydrotalcite (Co-HT) derived catalyst has been used for the direct synthesis of amides from the oxidative coupling of benzyl alcohols with N-substituted formamides. researchgate.net Iron catalysts, such as a Fe(II)-hydride complex in conjunction with N-heterocyclic carbenes (NHCs), have been employed for the oxidative amidation of aldehydes with amines using TBHP as the oxidant. researchgate.net

In addition to metal-based catalysts, organocatalytic methods have emerged as an environmentally benign alternative. N-Heterocyclic carbenes (NHCs) have been used to catalyze the oxidative amidation of aldehydes. ahmadullins.com This process avoids the use of transition metals and often proceeds under mild conditions. ahmadullins.com

The table below summarizes the performance of various catalytic systems in the synthesis of this compound and related amides.

Catalyst SystemStarting MaterialsOxidantKey AdvantagesReference
Copper sulfate/Copper(I) oxideAldehydes, Amine hydrochloridesaq. TBHPInexpensive, mild conditions, good to excellent yields acs.org
Cu-MOFBenzaldehyde, AminesTBHP, NCSRecyclable heterogeneous catalyst, good yields nih.gov
Cobalt-hydrotalcite (Co-HT)Benzyl alcohols, N-substituted formamides-Direct synthesis from alcohols researchgate.net
Fe(II)-hydride complex/NHCAldehydes, AminesTBHPUtilizes earth-abundant iron researchgate.net
N-Heterocyclic Carbene (NHC)AldehydesOrganic oxidantMetal-free, mild conditions ahmadullins.com

Microwave-Assisted and Ultrasonic Synthesis Techniques

To accelerate reaction rates and improve energy efficiency, microwave-assisted and ultrasonic techniques have been applied to the synthesis of this compound and its derivatives. These non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. orientjchem.org

Microwave irradiation has been shown to dramatically reduce reaction times. orientjchem.orgorientjchem.org For example, the conversion of this compound to its corresponding thioamide using O-ethyl phosphorodichloridothioate in toluene (B28343), which takes 30 hours with conventional heating, can be completed in just 15 minutes under microwave irradiation. orientjchem.org Microwave heating is direct and uniform, and when performed in sealed vessels, allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the reaction. orientjchem.org This technique is also considered greener as it often requires less solvent and can sometimes be performed solvent-free. orientjchem.org

Ultrasonic irradiation has also been explored as an effective method for promoting chemical reactions. While not always critical, ultrasound can accelerate reactions. lookchem.com For instance, in the synthesis of N,N-dimethyl-2-(2-oxo-2-phenylethyl) benzamide (B126), the use of ultrasound has been noted. ultrasonicsindia.org

The table below highlights examples of microwave-assisted synthesis relevant to this compound.

ReactionConventional MethodMicrowave-Assisted MethodKey ImprovementReference
Thioamide synthesis from this compound30 hours in toluene15 minutes in an ionic liquidDrastic reduction in reaction time orientjchem.org
Synthesis of triazoloquinazolinonesReflux in DMF or methanol (B129727)Few minutes in DMFQuantitative yields, significantly shorter reaction time nih.gov

Industrial Production Pathways and Process Optimization

The industrial production of this compound often focuses on cost-effective raw materials, high yields, simple operations, and scalability. One common industrial route involves the reaction of isatoic anhydride with dimethylamine or a dimethylamine salt. google.com This method is advantageous due to the availability and low cost of the starting materials, high reaction yields, and straightforward process, making it suitable for large-scale production. google.com

Process optimization is crucial for industrial synthesis to maximize efficiency and minimize costs. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rate and yield. For the reaction of isatoic anhydride with dimethylamine, various solvents such as methanol, ethylene (B1197577) dichloride, and toluene have been used, with methanol demonstrating high yield. google.com

Temperature: Controlling the reaction temperature is critical. The initial reaction of isatoic anhydride and dimethylamine is typically carried out at low temperatures (below 10°C or even -10°C) before being allowed to proceed at room temperature. google.com

Reaction Time: Optimizing the reaction time ensures complete conversion without the formation of byproducts from prolonged reaction. Reaction times for the isatoic anhydride method are typically in the range of 4-6 hours. google.com

Purification: Simplified purification processes are desirable for industrial applications. In some cases, the product can be isolated by precipitation and filtration, which is more efficient than chromatographic methods. researchgate.net

Continuous flow reactors are also being explored for the industrial synthesis of related compounds like N,N-dimethyl-3-nitrobenzamide. This technology offers advantages in terms of safety, consistency, and reduced residence time compared to batch processes.

The following table presents data from a patent describing the synthesis of a substituted this compound, illustrating the impact of different solvents on the yield.

SolventYieldPurityReference
Methanol96.8%98.8% google.com
Ethylene dichloride85.0%94.0% google.com
Toluene81.3%93.6% google.com

Mechanism Elucidation of Synthetic Transformations

Radical vs. Non-Radical Pathways in Oxidative Amidation

The mechanism of oxidative amidation to form this compound can proceed through either radical or non-radical pathways, depending on the catalytic system and reaction conditions.

Radical Pathways: In many copper-catalyzed oxidative amidations, a radical mechanism is proposed. nih.govacs.orgrsc.org For instance, in the reaction of benzaldehyde with an amine in the presence of TBHP and a copper catalyst, it is suggested that Cu(II) is reduced to Cu(I) by TBHP, which in turn is converted to a tert-butylperoxy radical. nih.gov This radical then abstracts a hydrogen atom from benzaldehyde to form a benzoyl radical. nih.govacs.org Concurrently, the amine can be oxidized to an amino radical. nih.govrsc.org The final step involves the coupling of the benzoyl radical and the amino radical to yield the amide product. nih.gov The involvement of radical intermediates is sometimes supported by the use of radical scavengers, which can inhibit or stop the reaction. mdpi.com

Non-Radical Pathways: In contrast, some synthetic routes are believed to proceed through non-radical, or ionic, pathways. For example, in the synthesis of N,N-diethylbenzamides via a Mitsunobu reaction, the proposed mechanism involves the formation of an acyloxyphosphonium ion intermediate. nih.gov Another example is the reaction of o-iodo-N,N-dimethylbenzamide with CuCl, where a mechanism involving the oxidative addition of the aryl halide to the copper(I) catalyst to form a copper(III) intermediate has been proposed. researchgate.net This proposal was made to explain the observed product distribution and ruled out a four-centered intermediate. researchgate.net However, this was later debated, with arguments against the formation of organocopper intermediates under the specific reaction conditions. researchgate.net

A proposed mechanism for the KOtBu-mediated reaction of N,N-dimethylformamide with benzaldehyde suggests the initial generation of dimethylamine via thermal decarbonylation, followed by nucleophilic addition to the aldehyde to form a hemiaminal intermediate. wiley.com

The choice between a radical and non-radical pathway is often influenced by the nature of the oxidant and catalyst. Strong oxidants and certain transition metals are more likely to promote single-electron transfer (SET) processes, leading to radical intermediates.

Role of Intermediates in Catalyzed Reactions

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a catalytic cycle. In the synthesis of this compound, several key intermediates have been proposed or identified.

In some copper-catalyzed reactions, organocopper(III) species have been suggested as intermediates. researchgate.net For example, in the reaction of o-iodo-N,N-dimethylbenzamide with CuCl, an oxidative addition of the carbon-halogen bond to the copper(I) salt was proposed to form a copper(III) intermediate. researchgate.net This was based on experiments where the addition of benzoic acid or CuCl2 altered the product ratio. researchgate.net

In a copper-catalyzed aldehyde-exchanged amidation, a plausible mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle was proposed. acs.org High-resolution mass spectrometry (HRMS) was used to detect and confirm four key intermediates involved in this proposed mechanism. acs.org

In the magnesium-catalyzed hydroboration of this compound, the catalytic cycle is complex. iastate.edu It was determined that ToMMgH2Bpin (where ToM = tris(4,4-dimethyl-2-oxazolinyl)phenylborate), formed from the reaction of the catalyst precursor ToMMgMe and the reducing agent pinacolborane (HBpin), is not a catalytically relevant intermediate on its own. iastate.edu Instead, the catalytic activation requires the presence of both the amide and HBpin. iastate.edu This suggests that an intermediate formed from the hydroboration of the carbonyl group is catalytically deoxygenated in a process involving both the magnesium catalyst and HBpin. iastate.edu

In the N,N-dimethylamination of carboxylic acids using N,N-dimethylacetamide (DMAc) and 1,1'-carbonyldiimidazole (CDI), an imidazolide (B1226674) intermediate is formed from the reaction of the carboxylic acid with CDI. researchgate.net This reactive intermediate then reacts with dimethylamine, generated from DMAc at high temperatures, to produce the final N,N-dimethylamide product. researchgate.net

The following table lists some of the proposed or identified intermediates in the synthesis of this compound.

Reaction TypeProposed/Identified IntermediateMethod of Identification/PostulationReference
Copper-catalyzed amidation of o-iodo-N,N-dimethylbenzamideOrganocopper(III) speciesReactivity studies with additives researchgate.net
Copper-catalyzed aldehyde-exchanged amidationFour key intermediates in a Cu(I)/Cu(II)/Cu(III) cycleHigh-Resolution Mass Spectrometry (HRMS) acs.org
Magnesium-catalyzed hydroborationIntermediate from C=O hydroborationMechanistic and control experiments iastate.edu
N,N-dimethylamination of carboxylic acidsImidazolideIsolation and subsequent reaction researchgate.net

Reactivity and Mechanistic Investigations of N,n Dimethylbenzamide

Reduction Reactions

The carbonyl group of N,N-Dimethylbenzamide can be effectively reduced, most commonly leading to the corresponding tertiary amine. The choice of reducing agent and reaction conditions is critical in determining the final product.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting tertiary amides like this compound into tertiary amines. masterorganicchemistry.com Unlike less reactive hydrides such as sodium borohydride, LiAlH₄ is strong enough to effect this transformation. masterorganicchemistry.com The complete reduction of this compound yields N,N-dimethylbenzylamine.

The reaction mechanism proceeds through several key steps. masterorganicchemistry.comstackexchange.com Initially, a hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the amide, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In the subsequent and defining step, the lone pair of electrons on the nitrogen atom facilitates the expulsion of the oxygen atom, which is coordinated to aluminum species (as an aluminate complex). stackexchange.com This elimination step results in the formation of a transient iminium ion. The higher reactivity of the nitrogen lone pair, enhanced by the electron-donating methyl groups, favors this pathway. stackexchange.com This iminium ion is more electrophilic than the starting amide and is rapidly reduced by a second equivalent of hydride, affording the final tertiary amine product after an aqueous workup to neutralize the reaction mixture. masterorganicchemistry.com

While the formation of N,N-dimethylbenzylamine is the primary outcome, the reaction conditions can influence the product distribution. The C-N bond can also be cleaved, leading to the formation of benzyl (B1604629) alcohol as a byproduct. thieme-connect.de This side reaction is more prevalent when a theoretical amount of LiAlH₄ is used but can be suppressed by employing an excess of the reducing agent or by maintaining lower reaction temperatures (e.g., 0°C). thieme-connect.de Furthermore, under specific, low-temperature conditions (-70°C in THF), the reduction can be halted at the intermediate aldehyde stage, yielding benzaldehyde (B42025) in high yield. jncollegemdb.com

Reaction ConditionsMajor ProductNotable Byproduct(s)Reference
LiAlH₄ (excess), Ether, RefluxN,N-dimethylbenzylamine- masterorganicchemistry.comthieme-connect.de
LiAlH₄ (theoretical), 34°CN,N-dimethylbenzylamineBenzyl alcohol (~15%) thieme-connect.de
LiAlH₄, THF, -70°CBenzaldehyde (~80%)- jncollegemdb.com

Oxidative Transformations

This compound can be synthesized through various oxidative processes, demonstrating the utility of oxidation in forming the robust amide bond.

Oxidative amidation represents a powerful strategy for the synthesis of amides, including this compound, from precursors such as alcohols, aldehydes, or acids. iiti.ac.in These methods often involve the use of a metal catalyst and an oxidant.

One such process involves the use of nanocatalysts like Nickel(II) oxide (NiO) or Copper(II) oxide (CuO) for the oxidative amidation of compounds like benzyl alcohol, benzaldehyde, or benzoic acid. iiti.ac.in In these reactions, N,N-dimethylformamide (DMF) can serve as both the solvent and the source of the dimethylamino group, with tert-butyl hydroperoxide (TBHP) acting as the oxidant. For instance, the reaction of benzyl alcohol in the presence of a CuO nanocatalyst yields a product mixture containing this compound. iiti.ac.in

A more general route involves the direct oxidative coupling of an aryl alcohol with a secondary amine. chemicalbook.com For example, an aryl alcohol can react with dimethylamine (B145610) in the presence of an oxidant system, such as tert-butyl hydroperoxide (TBHP) and [bis(acetoxy)iodo]benzene (DIB), to afford the corresponding N,N-dimethylamide in good yield. chemicalbook.com

Starting MaterialAmine SourceCatalyst/ReagentsProductReference
Benzyl alcoholN,N-Dimethylformamide (DMF)CuO nanocatalyst, TBHPThis compound iiti.ac.in
Aryl AlcoholDimethylamineDIB, TBHPAryl-CON(CH₃)₂ chemicalbook.com
AldehydeAmine Hydrochloride SaltCuSO₄·5H₂O, TBHPTertiary Amide organic-chemistry.org

Reactions involving lead(IV) compounds can be utilized in synthetic routes that yield this compound. Lead(IV) acetate (B1210297) (Pb(OAc)₄), a powerful oxidizing agent, is commonly used for various oxidative transformations. slideshare.netorganicchemistrydata.orgwikipedia.org

A specific example involves the oxidation of this compound diethylmercaptole. oup.com When this mercaptole derivative is treated with lead(IV) acetate or lead(IV) dioxide in an appropriate solvent, it is oxidized to produce this compound and diethyl disulfide. oup.comkisti.re.kr In a typical reaction with lead(IV) acetate in ether, this compound was formed alongside other products derived from the reaction system. oup.com This transformation highlights a method where the core benzamide (B126) structure is generated via an oxidation step mediated by a lead(IV) reagent.

Cleavage and Derivatization Reactions

The amide bond in this compound, while generally stable, can be cleaved under specific catalytic conditions, allowing for the derivatization of the benzoyl group.

A significant derivatization of this compound involves the catalytic cleavage of the carbonyl-nitrogen (C-N) bond. Cerium(IV) oxide (CeO₂), acting as a heterogeneous catalyst, has been shown to effectively promote the alcoholysis of tertiary amides to form esters. researchgate.netresearchgate.net This process is noteworthy for its operational convenience, recyclability of the catalyst, and avoidance of additives often required in homogeneous systems. researchgate.net

The reaction involves heating this compound with an alcohol at elevated temperatures (e.g., 175°C) in the presence of the CeO₂ catalyst. researchgate.netresearchgate.net The dimethylamine generated during the reaction can be removed using a trapping agent, such as HY zeolite, to drive the equilibrium towards the ester product. researchgate.net Both experimental and computational studies suggest that the efficiency of the CeO₂ catalyst stems from the cooperative effects of its acidic and basic sites, which are crucial for promoting the C-N bond cleavage. researchgate.net This methodology has a broad substrate scope, allowing for the synthesis of various benzoate (B1203000) esters from this compound. researchgate.net

CeO₂-Catalyzed Esterification of this compound with Various Alcohols

AlcoholEster ProductIsolated Yield (%)
1-OctanolOctyl benzoate95
Benzyl alcoholBenzyl benzoate99
CyclohexanolCyclohexyl benzoate78
1-Phenylethanol1-Phenylethyl benzoate91
GeraniolGeranyl benzoate56
Data sourced from reaction diagram in reference researchgate.net. Conditions: this compound (1 mmol), alcohol (2 mmol), CeO₂ catalyst (80 mg), HY zeolite (0.1 g), 175°C, 30-36 h. researchgate.net

Reactions of this compound Diethylmercaptole

This compound diethylmercaptole serves as a versatile intermediate in a variety of chemical transformations. Its reactions primarily involve the elimination of ethyl mercaptan to form new derivatives. For instance, it reacts with active methylene (B1212753) compounds, hydroxylamine (B1172632), hydrazine, and phenylhydrazine (B124118) to yield the corresponding α-dimethylaminobenzylidene derivatives. researchgate.netoup.com

Cyclization reactions are also a key feature of this compound's reactivity. It can be used to synthesize heterocyclic compounds such as 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole (B188118) through reactions with ethylenediamine, 2-aminoethanol, and benzoylhydrazine, respectively. researchgate.netoup.com Furthermore, its reaction with benzaldoxime (B1666162) and benzhydroxamic acid leads to the dehydrated products benzonitrile (B105546) and phenyl isocyanate. researchgate.netoup.com

Heavy metal salts also react with this compound diethylmercaptole. oup.com For example, mercuric oxide, mercuric cyanide, and silver cyanide react to liberate heavy metal mercaptides, producing this compound, this compound dicyanide, and this compound ethylmercaptocyanide. oup.com

Halogenation and Substitution Reactions (e.g., Bromination)

The halogenation of this compound and its derivatives has been a subject of study, with a focus on regioselectivity. For example, the bromination of 2-hydroxy-N,N-dimethylbenzamide can be achieved using reagents like bromine (Br2) or N-bromosuccinimide (NBS). The hydroxyl group's activating effect and the electron-donating nature of the dimethylamide substituent influence the regioselectivity of the bromination. To favor substitution at the 4-position, the reaction temperature is carefully controlled. The use of N-bromosuccinimide in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures can provide higher selectivity and yields compared to elemental bromine in acetic acid.

Ruthenium-catalyzed ortho-C−H halogenation of benzamides has also been explored. rsc.org Additionally, nickel-catalyzed regioselective C–H halogenation of electron-deficient arenes, including this compound derivatives, has been reported, yielding products like 2-bromo-N,N-dimethylbenzamide. rsc.org

The introduction of a bromoacetyl group can be achieved through the acylation of 4-amino-N,N-dimethylbenzamide with bromoacetyl bromide, a nucleophilic substitution where the amino group attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. This introduces a reactive electrophilic site for further chemical modifications.

Electrophilic and Nucleophilic Aromatic Substitution Studies

This compound can undergo electrophilic aromatic substitution. A one-step synthesis from benzene (B151609) involves an aromatic electrophilic substitution reaction with dimethylcarbamoyl chloride, typically using a Lewis acid catalyst like AlCl3. quora.com The aromatic ring of this compound is generally susceptible to attack by electrophiles, with the specific substitution pattern influenced by the directing effects of the amide group. wikipedia.org

While aromatic rings are typically nucleophilic, this compound can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is substituted with strong electron-withdrawing groups at the ortho or para positions. wikipedia.orgpressbooks.pub These groups activate the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub A directed nucleophilic aromatic substitution has been observed in the reaction of ortho-iodobenzamides with amines in the presence of pyridine, which proceeds with high ortho-selectivity and does not necessitate a strong electron-withdrawing group on the arene substrate. rsc.org

Computational Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving this compound and related compounds. For instance, DFT calculations have been used to study the mechanism of the rhodium-catalyzed reaction between N-methylbenzamide and cyclopropenone. acs.org These studies revealed that C–H activation of the N-methyl group is a key step. acs.org The observation that this compound led to a ring-opened product in a related reaction suggests that the N–H group is crucial for the formation of certain spiroindolinone products. acs.org

The mechanism of N-dealkylation of N,N-dimethylanilines, a related process, has been investigated using both Kohn-Sham DFT and multistate DFT (MSDFT). frontiersin.org These studies suggest that the C-H bond activation proceeds through a hydrogen atom transfer (HAT) mechanism. frontiersin.org Computational studies have also shed light on the alkaline hydrolysis of this compound, providing insights into the reaction mechanism. acs.org Furthermore, quantum-mechanical studies have explored the cytochrome P450 catalyzed N-demethylation of substituted N,N-dimethylbenzamides. lu.se

Catalysis in Transformation Reactions of this compound

Iridium-Catalyzed C(sp3)–H Borylation and Regioselectivity

Iridium-catalyzed C(sp3)–H borylation has emerged as a significant method for the functionalization of this compound. The amide directing group can facilitate the selective borylation of the N-methyl C–H bonds. nih.govmsu.edu This transformation can be achieved using a bidentate monoanionic ligand system with an iridium catalyst, leading to the formation of borylated amides in moderate to good yields with exclusive mono-borylation. nih.gov This allows the amide to be used as the limiting reagent. nih.gov

The regioselectivity of these borylation reactions can be influenced by the choice of ligand and reaction conditions. umich.edumsu.edu For instance, by altering the ligand loading of an N,B-type diboron (B99234) preligand in relation to the iridium(I) precatalyst, it is possible to switch the regioselectivity from sterically-controlled to chelate-controlled ortho-borylation. msu.edu DFT computations have been instrumental in understanding the origin of ligand-dependent regioselectivity, suggesting that the preferred pathway involves the formation of an Ir(V) intermediate. nih.gov Noncovalent interactions between the catalyst and the substrate can also play a crucial role in determining the regioselectivity of distal C(sp2)–H borylation of aryl amides. rsc.org

Deuterium (B1214612) Exchange Labeling Experiments

Deuterium exchange labeling experiments have been a valuable tool for elucidating the mechanisms of reactions involving this compound, particularly in the context of C-H activation. For example, in Cp*Co(III)-catalyzed C–H activation/annulation reactions, deuterium labeling studies using D2O as the deuterium source have shown significant deuterium incorporation at the ortho-positions of the benzamide, indicating that the C–H activation step is reversible. acs.org

Similarly, in studies of rhenium-catalyzed synthesis of phthalides from benzamides, deuterium-labeling experiments with pentadeuterated benzamide revealed some D/H exchange at the ortho positions, providing insight into the reaction mechanism. doi.org Iron complexes have also been shown to catalyze the hydrogen/deuterium (H/D) exchange at aromatic hydrocarbons, with this compound being selectively deuterated at the meta and para positions. nih.gov Furthermore, iridium pincer complexes have been used for H/D exchange reactions, with this compound showing higher levels of deuteration at sterically accessible sites. rsc.org These labeling studies are crucial for understanding the reversibility and regioselectivity of C-H activation processes.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of N,N-Dimethylbenzamide, offering precise information about its atomic connectivity and molecular dynamics.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic and methyl protons. In a standard solvent like chloroform-d (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.3-7.4 ppm. rsc.org Due to hindered rotation around the amide C-N bond, the two N-methyl groups are chemically non-equivalent at room temperature, resulting in two separate singlet signals. rsc.orgrsc.org These singlets are typically observed at approximately δ 2.97 ppm and δ 3.08 ppm. rsc.org The non-equivalence of the methyl groups is a key feature, providing evidence for the partial double bond character of the amide linkage.

¹H NMR Chemical Shift Data for this compound in CDCl₃
Proton TypeChemical Shift (δ) in ppmMultiplicityReference
Aromatic (C₆H₅)~7.38Singlet (often appears as a multiplet in substituted analogs) rsc.org
N-Methyl (CH₃)~3.10Singlet rsc.org
N-Methyl (CH₃)~2.96Singlet rsc.org

The ¹³C NMR spectrum provides further structural confirmation of this compound. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around δ 171.6 ppm. rsc.org The aromatic carbons resonate in the range of δ 127-137 ppm. rsc.orgrsc.org The carbon attached to the carbonyl group appears at approximately δ 136.5 ppm, while the other aromatic carbons show signals at roughly δ 129.5, δ 128.4, and δ 127.1 ppm. rsc.org Similar to the proton spectrum, the two N-methyl carbons are distinct, with signals appearing at approximately δ 35.3 ppm and δ 39.6 ppm. rsc.org

¹³C NMR Chemical Shift Data for this compound in CDCl₃
Carbon TypeChemical Shift (δ) in ppmReference
Carbonyl (C=O)~171.76 rsc.org
Aromatic (C-1, Quaternary)~136.34 rsc.org
Aromatic (CH)~129.61 rsc.org
Aromatic (CH)~128.54 rsc.org
Aromatic (CH)~127.11 rsc.org
N-Methyl (CH₃)~39.6 rsc.org
N-Methyl (CH₃)~35.3 rsc.org

Advanced NMR techniques offer deeper insights into the electronic structure of the amide bond in this compound.

¹⁵N NMR: This technique directly probes the nitrogen nucleus. The chemical shift of the nitrogen in amides is sensitive to the degree of p-orbital overlap between the nitrogen and the carbonyl carbon, providing information about the C-N bond's double bond character. rsc.org For tertiary amides, the ¹⁵N chemical shifts typically fall within the range of 95 to 140 ppm relative to nitromethane. science-and-fun.de Specific ¹⁵N NMR data for this compound is available and has been recorded on instruments like the Bruker WH-90. nih.gov

¹⁷O NMR: ¹⁷O NMR spectroscopy is a powerful tool for studying the electronic environment of the carbonyl oxygen. rsc.org The chemical shift is highly sensitive to the polarization of the C=O bond. rsc.org Increased steric hindrance around the amide bond can lead to a deshielding of the carbonyl oxygen, which is reflected in the ¹⁷O NMR spectrum. rsc.org ¹⁷O NMR data for this compound has been documented. nih.gov

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals, especially for substituted derivatives of this compound. COSY spectra would reveal the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal to its directly attached carbon atom.

The partial double bond character of the C-N amide bond restricts free rotation, creating an energy barrier. cdnsciencepub.comresearchgate.net This restricted rotation is a well-studied phenomenon in this compound using variable temperature (VT) NMR. cdnsciencepub.commorressier.com At low temperatures, the rotation is slow on the NMR timescale, and two distinct signals for the N-methyl groups are observed. reddit.com As the temperature increases, the rate of rotation around the C-N bond increases. morressier.com This causes the two methyl peaks to broaden and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature. morressier.com By analyzing the line shapes of the spectra at different temperatures, the rate constant for the rotational process can be determined. morressier.com This allows for the calculation of the activation parameters for the hindered rotation, such as the Gibbs free energy of activation (ΔG‡). researchgate.netmorressier.com Studies have re-investigated this barrier, taking into account the temperature dependence of chemical shifts to improve the accuracy of the determined activation parameters. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment. The spectrum also shows C-H stretching vibrations for the aromatic ring and the methyl groups, typically above 3000 cm⁻¹ and in the 2800-3000 cm⁻¹ region, respectively. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the amide group also gives rise to a characteristic band. Infrared spectral data for this compound is well-documented in various databases. nih.govchemicalbook.comnist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique spectral fingerprint. For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to its molecular structure. Key vibrational modes would include those associated with the aromatic ring, the carbonyl group, and the N,N-dimethylamino moiety.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. Various MS methods are employed in the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In one analytical method, this compound is formed as a derivative of dimethylamine (B145610) by reaction with benzoyl chloride for the purpose of quantification. chemicalbook.com The chromatographic separation is achieved on a specialized column, followed by mass spectrometric detection.

A study outlines a validated GC/MS method where this compound is separated using an Rtx-5 amine stationary phase with helium as the carrier gas. chemicalbook.com In this method, a retention time of 8.5 minutes was determined for this compound. chemicalbook.com The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The most abundant fragment ions are typically observed at mass-to-charge ratios (m/z) of 105 and 77. The base peak is often the benzoyl cation at m/z 105, formed by the cleavage of the amide bond.

GC/MS Data for this compound
ParameterValueSource
Retention Time8.5 min chemicalbook.com
ColumnRtx-5 amine (30 m × 0.32 mm × 1.50 μm) chemicalbook.com
Carrier GasHelium chemicalbook.com
Key Mass Fragments (m/z)149 (M+), 105, 77

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of a selected precursor ion.

For this compound, ESI-MS analysis would typically show a protonated molecule [M+H]⁺ in the positive ion mode. The fragmentation of this precursor ion in ESI-MS/MS experiments can reveal characteristic product ions. The major fragmentation pathways often involve the cleavage of the amide bond. The fragmentation of the this compound molecular ion (MW = 149) has been observed to produce significant peaks at m/z values of 148, 105, and 77. The peak at m/z 105 corresponds to the benzoyl cation, while the peak at m/z 77 represents the phenyl cation, arising from the further loss of carbon monoxide from the benzoyl cation. The M-1 peak at m/z 148 is also noted as being unusually strong in some cases.

ESI-MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Product Ions (m/z)Plausible Fragment Identity
150 [M+H]⁺148[M-H]⁺
105Benzoyl cation
77Phenyl cation

Impurity Determination using MS-based Methods

Mass spectrometry-based methods are highly sensitive and specific, making them ideal for the detection and quantification of impurities in chemical substances. In the context of this compound, MS techniques can be employed to identify and quantify process-related impurities and degradation products.

A notable application involves the determination of dimethylamine impurity in N,N-dimethylformamide solvent, where this compound is intentionally formed as a stable, readily analyzable derivative. chemicalbook.com This method utilizes GC/MS to quantify the derivatized dimethylamine, demonstrating the utility of MS in indirect impurity analysis. The validation of such methods typically includes parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, ensuring reliable and accurate results. chemicalbook.com The use of techniques like multiple reaction monitoring (MRM) in tandem MS can further enhance selectivity and sensitivity for trace-level impurity analysis.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods are employed.

Column Chromatography

Column chromatography is a fundamental purification technique used to separate this compound from reaction mixtures and impurities. s-a-s.orghoriba.com The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, silica gel is commonly used as the stationary phase due to its polarity and wide applicability. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system with an appropriate polarity is selected to ensure that the target compound and its impurities have different affinities for the stationary phase, leading to their separation as they move through the column at different rates.

In a documented synthesis of this compound, the crude product was purified by column chromatography on a silica gel using a mobile phase of petroleum ether/ethyl acetate (B1210297) in a 5:1 ratio. Other solvent systems, such as gradients of ethyl acetate in pentane or ethyl acetate in dichloromethane (DCM), have also been reported for the purification of similar amide compounds. s-a-s.org

Column Chromatography Conditions for this compound Purification
Stationary PhaseMobile Phase (Eluent)Source
Silica GelPetroleum Ether / Ethyl Acetate (5:1)
Silica GelEthyl Acetate in Pentane (gradient) s-a-s.org
Silica GelEthyl Acetate in Dichloromethane (gradient) s-a-s.org

Derivatization Strategies for Analytical Purposes

Derivatization is a crucial strategy in analytical chemistry to enhance the detectability and chromatographic behavior of certain analytes. Benzoyl chloride is an effective derivatizing agent, particularly for the detection of amine impurities.

In the analysis of solvents such as N,N-dimethylformamide, there is a risk of degradation to form dimethylamine. nih.gov To accurately quantify this impurity, a derivatization step using benzoyl chloride is employed. researchgate.netnih.gov Benzoyl chloride reacts with dimethylamine at room temperature to produce this compound. researchgate.netnih.gov This reaction converts the volatile and potentially interfering dimethylamine into a more stable and easily analyzable derivative. The formation of this compound increases the molecular weight of the target analyte, which helps to circumvent matrix interference issues in complex samples. nih.gov The resulting this compound is then quantified using techniques such as GC-MS, providing a reliable measure of the original dimethylamine impurity. researchgate.netnih.gov This approach simplifies sample preparation and improves the accuracy of the analytical method. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-dimethylformamide
Dimethylamine
Benzoyl chloride
Helium
Argon
Methanol (B129727)
Acetonitrile (B52724)
Phosphoric acid

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-Dimethylbenzamide. A comprehensive computational analysis, including vibrational spectroscopic studies, quantum chemical analysis, and molecular docking, has been performed on this molecule. google.comandavancollege.ac.inresearchgate.netgoogle.comniscpr.res.in These studies utilize various theoretical methods to elucidate its electronic and structural characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a powerful tool for predicting molecular geometries and energies. physchemres.org DFT calculations, often using the B3LYP functional, are employed to optimize the molecular structure of this compound and determine key geometric parameters. niscpr.res.in

The geometry of the amide group is of particular interest. Due to resonance, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group. This results in a C-N bond that has partial double bond character, making it shorter and stronger than a typical C-N single bond, and a C=O bond that is slightly elongated compared to a standard ketone carbonyl. researchgate.net The planarity of the amide group is influenced by the steric hindrance from the N,N-dimethyl groups and the phenyl ring. In the related molecule benzamide (B126), the aromatic ring is twisted by about 15° relative to the amide plane due to repulsion between hydrogen atoms. researchgate.net A similar, but more pronounced, twist is expected in this compound due to the bulkier methyl groups. Theoretical calculations on related amides show that during rotation around the C-N bond, the C-N bond lengthens significantly in the transition state. niscpr.res.in

Table 1: Representative DFT-Calculated Structural Parameters for Amide Bonds.
ParameterDescriptionTypical FindingReason
C=O Bond LengthThe length of the carbonyl double bond.Longer than a typical ketone C=O bond (~1.20 Å). For benzamide, a calculated value is ~1.26 Å. researchgate.netResonance delocalization of electron density from the nitrogen atom reduces the double bond character. researchgate.net
C-N Bond LengthThe length of the bond between the carbonyl carbon and the nitrogen.Shorter than a typical C-N single bond (~1.47 Å). For benzamide, a calculated value is ~1.38 Å. researchgate.netResonance imparts partial double bond character to the C-N bond. researchgate.net
Amide Group PlanarityThe dihedral angle describing the twist between the phenyl ring and the amide group.The molecule is non-planar.Steric repulsion between the N-methyl groups and the ortho-hydrogens of the phenyl ring forces a twisted conformation. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. physchemres.orgirjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. physchemres.org For this compound, these values have been determined through quantum chemical calculations, providing insight into its charge transfer characteristics and electronic properties. researchgate.netniscpr.res.in

Table 2: Principles of Frontier Molecular Orbital Analysis.
ParameterSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity).
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO; a smaller gap indicates higher reactivity and lower kinetic stability. physchemres.orgajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. mdpi.com

Regions with negative potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are favorable for nucleophilic attack. mdpi.com For this compound, the most negative region is expected to be localized on the electronegative oxygen atom of the carbonyl group, making it the primary site for interaction with electrophiles or for hydrogen bonding. The positive potential is generally distributed around the hydrogen atoms of the methyl groups and the phenyl ring. Computational studies have quantified the charge distribution, supporting the qualitative picture provided by MEP maps.

Table 3: Predicted Molecular Electrostatic Potential Features for this compound.
Molecular RegionPredicted Electrostatic PotentialReactivity Implication
Carbonyl Oxygen (C=O)Most Negative (Red)Primary site for electrophilic attack and hydrogen bond acceptance.
Phenyl Ring and Methyl HydrogensPositive (Blue/Green)Sites for potential interaction with nucleophiles.

Fukui Function and Mulliken Analysis

To provide a more quantitative measure of local reactivity, Fukui functions and Mulliken population analysis are employed. The Fukui function is a descriptor derived from DFT that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Mulliken population analysis provides a method for estimating the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis for this compound indicates a significant negative charge on the carbonyl oxygen atom, which is consistent with the MEP analysis and confirms its role as a primary nucleophilic center. A study of hydrogen bonding parameters calculated a Mulliken charge of -0.349 on the carbonyl oxygen of this compound.

Table 4: Calculated Mulliken Atomic Charge for this compound.
AtomCalculated Mulliken Charge (a.u.)Source
Carbonyl Oxygen-0.349

Reaction Mechanism Pathway Analysis

Theoretical studies are instrumental in elucidating the complex pathways of chemical reactions involving this compound. By mapping potential energy surfaces and characterizing intermediate and transition state structures, computational chemistry provides a detailed narrative of the reaction mechanism.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic studies, as it allows for the determination of activation energies and rate-determining steps. For tertiary amides like this compound, theoretical studies have been conducted on key reactions such as hydrolysis and reduction.

In the base-catalyzed hydrolysis of amides, the rate-determining step is typically the formation of a tetrahedral intermediate. For tertiary amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), computational studies show that the transition state for this step involves the attacking hydroxide (B78521) ion being solvated by two water molecules. The larger substituents on the nitrogen hinder the approach of more solvent molecules, which destabilizes the transition state and increases the activation energy barrier compared to primary amides. The calculated free energy barrier for the hydrolysis of DMF is 23.1 kcal/mol, which is in good agreement with experimental values. A similar mechanism and barrier would be expected for this compound.

Theoretical studies on the reduction of this compound with reagents like pinacolborane, catalyzed by lanthanide complexes, have also been performed. DFT calculations were used to propose a catalytic cycle involving a La-hemiaminalate complex and to characterize the relevant transition states, revealing a ligand-centered hydride transfer mechanism.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies on this compound have provided valuable information regarding its metabolic pathways. Specifically, the N-demethylation of tertiary amides like this compound by cytochrome P-450 has been a subject of interest.

Table 1: Intermolecular Kinetic Deuterium (B1214612) Isotope Effects for N-Demethylation of this compound

Parameter Isotope Effect Value Interpretation
Vmax 1.23 Suppression of intrinsic KIE

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are crucial for predicting and validating the spectroscopic parameters of this compound, providing a deeper understanding of its electronic structure and behavior.

Theoretical NMR Chemical Shift Computations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods allows for the validation of experimental data and a more detailed analysis of molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique for calculating the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.netniscpr.res.in These calculations are typically performed using Density Functional Theory (DFT), with functionals such as B3LYP. researchgate.net

Detailed Research Findings: Experimental studies have measured the ¹³C NMR chemical shifts of this compound in numerous solvents at high dilution. researchgate.net The solvent-induced chemical shifts (s.i.c.s.) for the carbonyl carbon show a linear relationship with the solvent parameter E_T(30). researchgate.net A multi-parametric analysis reveals that hydrogen bond donor effects from the solvent are more significant than general polar effects in influencing these shifts. researchgate.net This suggests that the polarization of the aromatic π electron system is induced by the solvent-enhanced polarization of the dimethylcarboxamido group. researchgate.net The ability to correlate rotational barriers with the ¹³C chemical shift of the carbonyl group in a given solvent has also been demonstrated. researchgate.net

Table 2: Solvent Induced Chemical Shifts (s.i.c.s.) for the Carbonyl Carbon of this compound in Various Solvents

Solvent E_T(30) (kcal/mol) s.i.c.s. (ppm)
Cyclohexane 31.2 0
CCl4 32.5 0.45
Benzene (B151609) 34.5 0.80
Acetone 42.2 1.58
DMSO 45.0 1.83
Acetic Acid 51.9 3.53
Methanol (B129727) 55.5 3.20

Note: s.i.c.s. values are relative to cyclohexane. Data extracted from Fong & Grant (1981). researchgate.net

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for assigning the fundamental modes observed in infrared (IR) and Raman spectra. For benzamide derivatives, these calculations are typically carried out using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p). researchgate.netniscpr.res.in The theoretical frequencies are often scaled to achieve better agreement with experimental data, accounting for effects like electron correlation and basis set limitations. niscpr.res.in These calculations also serve to confirm that the optimized molecular structure corresponds to a local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. rsc.org

Conformation and Rotational Barriers

The conformational dynamics of this compound are dominated by rotation around the amide C-N bond.

Hindered Rotation Analysis in Amide Systems

The partial double bond character of the amide C-N bond in this compound results in a significant energy barrier to rotation, a phenomenon extensively studied by dynamic NMR (DNMR) spectroscopy. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Detailed Research Findings: The barrier for hindered rotation in this compound has been a subject of re-investigation to improve the accuracy of its activation parameters. cdnsciencepub.comcdnsciencepub.comresearchgate.net Early studies were refined by including the effects of relatively large temperature-dependent chemical shifts in the iterative line shape analysis. cdnsciencepub.comcdnsciencepub.com This improved methodology helps to eliminate systematic errors common in the determination of energy barriers by steady-state NMR, leading to more reliable activation parameters. cdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have also shown that polar solvents act to increase the rotational barrier. researchgate.netresearchgate.net This is attributed to the solvent enhancing the polarization of the dimethylcarboxamido moiety, which increases the double bond character of the C-N bond. researchgate.net Theoretical DFT studies on similar amide systems help elucidate the electronic origins of these barriers by modeling the ground state and transition state geometries. nih.gov In the rotational transition state, the nitrogen atom becomes more pyramidal, and the C-N bond lengthens. nih.gov

Advanced Applications in Organic Synthesis

As a Versatile Reagent and Building Block

N,N-Dimethylbenzamide's utility as a building block is fundamental to the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. solubilityofthings.comroyal-chem.com It serves as a crucial intermediate in multi-step synthetic pathways, often leading to high yields and excellent selectivity in manufacturing processes. royal-chem.com

One of the notable applications of this compound is its use as a reagent in the deoxygenation of secondary alcohols. royal-chem.comscbt.comfishersci.ptsigmaaldrich.com This transformation is a crucial process in organic synthesis, allowing for the selective removal of a hydroxyl group, which is a common step in the synthesis of natural products and other complex organic molecules.

In C-C and C-X Bond Formation Reactions

This compound and its derivatives are valuable substrates in reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The amide group can act as a directing group, facilitating reactions at specific positions on the aromatic ring, or it can be transformed into other functional groups.

This compound derivatives are utilized in various C-C bond-forming reactions. For instance, derivatives like 4-Iodo-N,3-dimethylbenzamide can participate in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions to create more complex molecular architectures.

A notable example is the synthesis of this compound derivatives through a Heck coupling strategy. Bhanage's group demonstrated the aminocarbonylation of aryl iodides using N,N-dimethylformamide (DMF) as a carbonyl source in a Pd/C-catalyzed reaction, which produces this compound derivatives. mdpi.com Furthermore, rhodium-catalyzed oxidative olefination reactions with tertiary benzamides, such as N,N-diethylbenzamide, and styrene (B11656) yield (E)-N,N-diethyl-2-styrylbenzamide, showcasing a highly selective C-H activation/olefination process. orgsyn.org

Ruthenium-catalyzed oxidative coupling provides another avenue for C-C bond formation. The reaction of this compound with an unactivated alkene like cyclopentene, in the presence of a cationic ruthenium-hydride catalyst, results in ortho-alkenylation of the benzamide (B126). nih.gov

Table 1: Examples of C-C Bond Formation Reactions Involving this compound Derivatives

Reaction Type Substrates Catalyst System Product Reference
Heck Coupling Aryl Iodides, N,N-Dimethylformamide Pd/C, POCl₃ This compound derivatives mdpi.com
Oxidative Olefination N,N-Diethylbenzamide, Styrene [Cp*RhCl₂]₂, AgSbF₆ (E)-N,N-diethyl-2-styrylbenzamide orgsyn.org
Oxidative C-H Coupling This compound, Cyclopentene [RuH(CO)(PCy₃)]₄(O)(OH)₂, HBF₄·OEt₂ ortho-alkenylated this compound nih.gov
Reductive Alkynylation This compound, Phenylacetylene [IrCl(CO)(PPh₃)₂], CuBr Propargylamine derivative rsc.org

This compound serves as a substrate in various transformations that modify or replace the amide functionality. Unactivated amides like this compound can react with acetonitrile (B52724) in the presence of a strong base like LiHMDS to form benzoylacetonitriles. researchgate.net

Transamidation reactions, where the dimethylamino group is exchanged, have been reported. For example, this compound can undergo transamidation with a diverse range of amines in the presence of hydroxylamine (B1172632) hydrochloride and iodine, providing a route to other secondary and tertiary amides. researchgate.net

Additionally, the partial reduction of the amide followed by reaction with a nucleophile is a powerful strategy. A tandem iridium-catalyzed hydrosilylation and copper-catalyzed alkynylation of this compound allows for the synthesis of propargylic amines. rsc.org This reductive alkynylation demonstrates the conversion of the stable amide carbonyl into a C-C and C-N bond-containing functional group. nsf.govchemrxiv.org

As a Model Compound for Mechanistic Studies

The relative simplicity and stability of this compound make it an excellent model compound for investigating the mechanisms of various chemical reactions. royal-chem.com It has been employed to probe reaction pathways and catalyst behavior in several important transformations.

For instance, in the development of a magnesium-catalyzed reduction of amides to amines, the reaction of this compound with the proposed catalytic species was studied to understand catalyst initiation and speciation. acs.org It was also used as a benchmark compound to evaluate the catalytic activity of novel imidazole-based organocatalysts in the asymmetric hydrosilylation of ketimines. rsc.org In these studies, the poor reactivity of this compound compared to the more complex catalysts helped to elucidate the role of specific structural features of the catalysts. rsc.org

Further mechanistic investigations include:

Ruthenium-Catalyzed C-H Coupling: this compound was the model substrate used to study the kinetics and mechanism of the oxidative coupling with unactivated alkenes, providing evidence for a mechanism involving vinyl C-H bond activation. nih.gov

Chromium-Catalyzed Alkylation: In the study of a para-selective alkylation of benzamide derivatives, the reaction of this compound was tested. Its failure to produce the desired product confirmed that a free N-H group was essential for the reaction to proceed, providing key insight into the reaction mechanism. researchgate.net

Ullmann Reaction: The reaction of o-iodo-N,N-dimethylbenzamide was investigated to shed light on the intermediates in the copper-catalyzed Ullmann condensation reaction. rug.nl

Hindered Rotation: The barrier to hindered rotation around the C-N amide bond in this compound has been reinvestigated using nuclear magnetic resonance (NMR) spectroscopy, providing reliable activation parameters that contribute to the understanding of amide bonding. cdnsciencepub.com

Stereoselective and Enantioselective Transformations utilizing this compound Derivatives

While many reactions are designed to be stereoselective (favoring the formation of one stereoisomer over another), the development of such reactions using this compound derivatives is an advanced area of research. organicchemistrytutor.com These transformations are critical for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science.

A significant breakthrough is the asymmetric reductive alkynylation of tertiary amides. nsf.govchemrxiv.org In this process, this compound undergoes a tandem iridium-catalyzed hydrosilylation followed by an enantioselective copper-catalyzed alkynylation. The use of a chiral PyBox ligand with the copper catalyst induces asymmetry, leading to the formation of α-stereogenic tertiary propargylic amines with moderate to good enantioselectivity. nsf.gov

Table 2: Enantioselective Reductive Alkynylation of this compound

Ligand Temperature (°C) Yield (%) Enantiomeric Excess (ee %) Reference
Ph-Box (L1) 22 90 0 nsf.gov
PyBox (L5) 22 92 53 nsf.gov
PyBox (L5) -40 88 70 nsf.gov
PyBox (L7) -40 85 74 nsf.gov

Another approach to chirality involves using planar chiral chromium complexes. Axially chiral N,N-diethyl-2,6-disubstituted benzamides have been prepared stereoselectively by utilizing the planar chirality of a tricarbonyl(N,N-diethyl-2-methylbenzamide)chromium complex. Ortho-lithiation followed by reaction with an electrophile sets the axial chirality, which is retained after removal of the chromium template. researchgate.net

Applications in Medicinal Chemistry Research

As a Key Synthetic Intermediate for Pharmaceutical Compounds

N,N-Dimethylbenzamide and its closely related derivatives are crucial intermediates in the synthesis of various agrochemicals and pharmaceuticals. arkat-usa.orgpublish.csiro.au The benzamide (B126) core is a common feature in many biologically active molecules, and the ability to selectively modify the benzene (B151609) ring through reactions like directed ortho-metalation makes it a versatile building block. researchgate.net

While many synthetic routes for the insecticide Cyantraniliprole start with precursors like 2-amino-3-methylbenzoic acid, the underlying benzamide structure is fundamental. researchgate.net Key intermediates in the production of Cyantraniliprole include 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide. Current time information in Bangalore, IN.unilag.edu.nggoogle.com

The synthesis of these intermediates involves multiple steps. For example, 2-amino-5-chloro-N,3-dimethylbenzamide can be prepared from 3-methyl-2-nitrobenzoic acid methyl ester. This process involves reacting the starting material with methylamine (B109427), followed by a reduction of the nitro group to an amino group, and finally, a chlorination step. googleapis.com Another method starts from 2-amino-3-methylbenzoic acid, which is converted to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, followed by aminolysis with methylamine to give 2-amino-N,3-dimethylbenzamide. This product is then halogenated to yield the desired intermediate. researchgate.net

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be achieved by the palladium-catalyzed cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide using reagents like zinc cyanide or sodium cyanide. google.com These bromo-precursors are themselves key intermediates that can be synthesized from compounds like 2-amino-N,3-dimethylbenzamide. researchgate.net The this compound core structure is central to these intermediates, which are ultimately used to build the final, complex structure of Cyantraniliprole. patentguru.comquickcompany.in

Investigation of this compound Analogues for Biological Activity

By modifying the this compound scaffold, researchers have developed numerous derivatives with a wide range of biological activities. These modifications often involve adding or changing substituents on the benzene ring or altering the N,N-dimethylamino portion of the molecule to enhance interactions with biological targets like enzymes and receptors.

Derivatives of benzamide have been investigated for their potential to combat viral infections, particularly from the human respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections. biosynth.com Research into 7-aza-indole derivatives revealed that subtle changes to the benzamide portion of the molecule significantly impacted antiviral potency against RSV. googleapis.com For instance, an this compound derivative (compound 8j in the study) showed activity in the low micromolar range with no associated cytotoxicity. googleapis.com Another study identified a tribenzamide derivative, designated 2f, as a potent RSV inhibitor that acts at the early stage of infection by interfering with viral attachment. biosynth.com This compound was effective against RSV with a half-maximal inhibitory concentration (IC50) of 35 nM. biosynth.com

Table 1: Anti-RSV Activity of Selected Benzamide Derivatives

Compound Description Activity (EC₅₀/IC₅₀) Cytotoxicity (CC₅₀) Source
Compound 8j 5-aryl-3-(3-pyridinyl)pyrrolo[2,3-b]pyridine with this compound moiety Low µM activity No cytotoxicity observed googleapis.com
Compound 8a N-methylbenzamide analogue of 5-aryl-3-(3-pyridinyl)pyrrolo[2,3-b]pyridine 0.89 µM 6 µM googleapis.com
Compound 8c N,N-diethylbenzamide analogue of 5-aryl-3-(3-pyridinyl)pyrrolo[2,3-b]pyridine 0.47 µM 10.94 µM googleapis.com

| Compound 2f | Tribenzamide derivative | 35 nM | >100 µM | biosynth.comgoogle.com |

The benzamide structure is a recognized pharmacophore for anticonvulsant activity. acs.org A number of N-phenylbenzamide derivatives have shown potent activity in the maximal electroshock seizure (MES) test, a standard screening model for anticonvulsants. acs.orggoogle.com One of the most studied compounds is 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), which was found to be a very potent anticonvulsant. google.com Further research led to the development of analogues designed to resist metabolic N-acetylation, such as 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, which also demonstrated anticonvulsant effects. The strategic placement of methyl groups on the phenyl ring appears to be critical for this activity.

Table 2: Anticonvulsant Activity of Selected Benzamide Derivatives in Mice (i.p. administration)

Compound Activity (ED₅₀ in MES test) Neurotoxicity (TD₅₀) Protective Index (PI = TD₅₀/ED₅₀) Source
4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) 2.6 mg/kg 49.0 mg/kg 18.8 google.com
4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide 5.6 mg/kg Not specified Not specified
4-amino-N-(2-ethylphenyl)benzamide 28.6 µmol/kg 96.3 µmol/kg 3.36 acs.org

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 µM/kg | 166.9 µmol/kg | 5.2 | researchgate.net |

Human African Trypanosomiasis (HAT), or sleeping sickness, is caused by the parasite Trypanosoma brucei. Researchers have identified this compound derivatives as potential therapeutic agents against this parasite. A phenotypic screen of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new inhibitors. researchgate.net Subsequent optimization led to the creation of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. One compound in this series, compound 73, exhibited an in vitro half-maximal effective concentration (EC50) of just 0.001 µM and was shown to cure mice in an acute infection model. researchgate.net Other research has focused on N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase, a key enzyme in the parasite's metabolism.

Table 3: Activity of Benzamide Derivatives Against Trypanosoma brucei

Compound Class/Name Target/Activity Metric Key Findings Source
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides (e.g., Compound 73) In vitro growth inhibition (EC₅₀) Compound 73 had an EC₅₀ of 0.001 μM and cured acute infections in mice. researchgate.net
N-n-alkyl-3,4-dihydroxybenzamides Inhibition of trypanosome alternative oxidase These compounds were designed for greater stability and solubility; N-n-butyl-3,4-dihydroxybenzamide was curative in mice when combined with glycerol.

| Substituted Purine Analogues | In vitro growth inhibition (IC₅₀) | Purine analogues synthesized using this compound displayed trypanocidal activity with IC₅₀ values below 5 μM. | baranlab.org |

The benzamide scaffold has also been explored for its anticancer properties. researchgate.net Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For example, a series of indazole derivatives, including 4-(1H-indazol-3-yl)-N,N-dimethylbenzamide, were synthesized and evaluated for their in vitro anticancer activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that N-methylated indazole derivatives were generally more potent than their non-methylated counterparts. Other research has focused on flavonoid-based amide derivatives, with some compounds showing potent activity against triple-negative breast cancer (TNBC) cells by regulating the PI3K/AKT signaling pathway. Additionally, nitrogenated analogues of the natural product Pancratistatin, which can be conceptually related to benzamide structures, have been computationally explored as Topoisomerase I inhibitors, a validated target for anticancer drugs.

Table 4: Anticancer Activity of Selected this compound Derivatives

Compound Cell Line Activity (IC₅₀) Source
5c (N-methyl-3-aryl indazole derivative) HCT-116 (Colon) < 64 µg/mL
5c (N-methyl-3-aryl indazole derivative) MDA-MB-231 (Breast) < 59 µg/mL
4-Bromo-2-hydroxy-N,N-dimethylbenzamide HeLa (Cervical) 12 µM

| 7t (Flavonoid-based amide derivative) | MDA-MB-231 (Breast) | 1.76 ± 0.91 μM | |

Role in Drug Solubilization and Formulation Science (Hydrotropy)

This compound (DMBA) is recognized as a hydrotropic agent, a class of compounds that enhance the aqueous solubility of poorly soluble substances. sigmaaldrich.comsigmaaldrich.com This property is particularly valuable in pharmaceutical sciences for addressing the challenges posed by the many drug candidates that exhibit low water solubility, which can hinder their development and therapeutic efficacy. sigmaaldrich.comeijppr.com Hydrotropy offers a promising alternative to the use of organic solvents, which often present issues of toxicity, cost, and environmental concerns. wisdomlib.org

This compound has been investigated for its capacity to solubilize a wide array of structurally diverse drugs with poor aqueous solubility. sigmaaldrich.com Unlike some hydrotropes that show high specificity for certain drug structures, DMBA has demonstrated utility as a general solubilizer for hydrophobic drugs. kinampark.comnih.gov Studies comparing DMBA with other hydrotropic agents, such as N,N-diethylnicotinamide (DENA), have shown that while DENA may be more effective for specific drugs like paclitaxel, DMBA exhibits a broader ability to solubilize compounds with a wide diversity of chemical structures. kinampark.comimpactfactor.org The mechanism of hydrotropic solubilization involves weak interactions between the hydrotrope and the solute molecules, which leads to an increase in solubility. wisdomlib.org

To enhance the safety and efficacy of hydrotropic agents, researchers have developed polymeric hydrotropes. This involves covalently linking the hydrotrope, such as DMBA, to a polymer backbone. kinampark.comnih.gov This approach prevents the systemic absorption of free hydrotrope molecules, which is an undesirable possibility when using them in non-polymeric form. kinampark.com

In one significant study, DMBA was linked to the hydrophobic block of a block copolymer which also contained a hydrophilic poly(ethylene glycol) (PEG) block, forming PEG-b-PDMBA. kinampark.com These polymeric structures self-assemble into micelles in an aqueous environment. kinampark.comnih.gov The resulting hydrotropic polymer micelles combine the effects of micellar solubilization from the hydrophobic core with the specific hydrotropic action of the DMBA units. kinampark.comimpactfactor.org This combination makes them exceptionally powerful solubilizers, capable of increasing the solubility of poorly water-soluble drugs by one to three orders of magnitude at a 1% (w/v) concentration. kinampark.comnih.gov

A key advantage of these polymeric systems is their suitability for developing formulations for drug candidate screening and toxicology studies. nih.gov They allow for the preparation of aqueous vehicles that are 99% water, which is highly desirable for in-vivo testing. kinampark.com Furthermore, the micellar structure inherently provides controlled-release properties, making them ideal for advanced pharmaceutical formulations. nih.gov Research has demonstrated the effectiveness of the PEG-b-PDMBA system in solubilizing various model drugs with low aqueous solubility, as detailed in the table below.

DrugIntrinsic Aqueous Solubility (μg/mL)Solubility in 1% PEG-b-PDMBA (μg/mL)
Probucol< 0.1150
Paclitaxel0.5300
Progesterone71000
Nifedipine102000
Griseofulvin141500
This table presents data on the solubilization of five poorly water-soluble model drugs by a 1% (w/v) solution of the this compound-based polymeric hydrotrope (PEG-b-PDMBA). Data sourced from research by Kim et al. kinampark.com

Analytical Method Development for Pharmaceutical Quality Control

The precise and reliable quantification of substances is a cornerstone of pharmaceutical quality control. Analytical methods are essential for ensuring the purity, stability, and safety of drug substances and products. This compound plays a role in this field, not as a therapeutic agent itself, but as a chemical intermediate or derivative used in the development of specific analytical tests.

A critical aspect of pharmaceutical quality control is the detection and quantification of impurities in active pharmaceutical ingredients (APIs) and solvents, particularly those that may be toxic. innovareacademics.in An innovative analytical method has been developed for the precise determination of dimethylamine (B145610) impurity in N,N-dimethylformamide (DMF), a common industrial solvent. researchgate.net

In this method, dimethylamine is derivatized using benzoyl chloride. researchgate.net The reaction between dimethylamine and benzoyl chloride produces this compound. researchgate.net This newly formed this compound is then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This derivatization step is crucial as it converts the volatile and potentially reactive dimethylamine into a more stable and chromatographically manageable compound, this compound, allowing for its reliable detection. researchgate.net

The developed method was validated according to ICH guidelines, demonstrating its suitability for quality control purposes. researchgate.net Key performance parameters of the method are summarized below.

Analytical ParameterObservation
Instrumentation Gas Chromatography Mass Spectrometer
Stationary Phase Rtx-5 amine (30 m × 0.32 mm × 1.50 μm)
Analyte This compound (as derivative of dimethylamine)
Retention Time 8.5 minutes
Correlation Coefficient (r²) >0.99
Method Precision (% CV) 1.9%
Intermediate Precision (% CV) 1.2%
This table summarizes the key parameters of the validated GC-MS method for the determination of dimethylamine impurity via derivatization to this compound. Data sourced from a study by Bhagwat et al. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethylbenzamide, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of benzoic acid derivatives with dimethylamine. A common method involves converting 3-substituted benzoic acids (e.g., 3-hydroxymethylbenzoic acid) into acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation with dimethylamine . Reaction optimization, such as using continuous flow reactors for scale-up, improves yield consistency. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 acid chloride to amine) are critical to minimize side products like tertiary amides or unreacted intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound in solution?

Key techniques include:

  • ¹³C NMR Spectroscopy : Solvent-induced chemical shifts (s.i.c.s.) for the carbonyl group (C=O) and aromatic carbons provide insights into rotational barriers (e.g., ΔG‡ ≈ 70–85 kJ/mol in polar solvents) and solute-solvent interactions. Cyclohexane is often used as a reference solvent .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Retention indices may deviate due to substituent effects (e.g., alkylamides show −80 index units vs. primary amides), requiring calibration with alkylamide-specific terms .

Advanced Research Questions

Q. How do solvent environments affect the rotational dynamics and electronic properties of this compound?

Solvent polarity significantly impacts rotational barriers about the C–N bond. In polar aprotic solvents (e.g., DMSO), hydrogen bonding with the carbonyl oxygen increases rotational barriers (ΔG‡ ~85 kJ/mol), whereas nonpolar solvents (e.g., CCl₄) reduce barriers (~70 kJ/mol) . ¹³C NMR s.i.c.s. data show upfield shifts for the carbonyl carbon in hydrogen-bonding solvents, correlating with ET(30) polarity scales. Computational modeling (DFT) is recommended to map solvent-solute interactions .

Q. What experimental strategies resolve contradictions in reactivity studies, such as failed alkynylation reactions with this compound?

A recent study observed incomplete alkynylation of this compound using phenylacetylene and CyMgBr, attributed to competitive deactivation of the Grignard reagent . To address this:

  • Use in situ titration to monitor reagent activity.
  • Optimize stoichiometry (excess alkynyl magnesium bromide) or employ alternative catalysts (e.g., CuI or Pd-based systems) to enhance selectivity .

Q. How can researchers leverage this compound derivatives to study structure-activity relationships in drug solubility?

Substituent modifications (e.g., 4-chloro or 4-fluoro groups) alter hydrophobicity and hydrogen-bonding capacity. For example:

  • Solubility Enhancement : this compound acts as a hydrotrope, increasing solubility of aromatic drugs by π-π stacking. The number of aromatic rings in the solute strongly correlates with solubility enhancement (R² > 0.9 in hydrotropic studies) .
  • Biological Activity : Derivatives like 4-chloro-N,N-dimethylbenzamide require toxicity screening (e.g., skin/eye irritation assays per OECD 439) due to structural similarity to bioactive amides .

Methodological Notes

  • Data Interpretation : Conflicting chromatographic retention indices for alkylamides necessitate using substituent-specific correction terms rather than generic amide group parameters .
  • Safety Protocols : Handle halogenated derivatives (e.g., 4-chloro-N,N-dimethylbenzamide) under fume hoods due to respiratory and dermal irritation risks (H315, H319, H335) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.